2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide
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Overview
Description
2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methoxy group and a triazolopyridine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring is synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group onto the indole ring using methanol and a suitable catalyst.
Formation of the Triazolopyridine Moiety: This involves the cyclization of a pyridine derivative with a triazole precursor.
Coupling Reaction: The final step involves coupling the indole derivative with the triazolopyridine moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Gene Expression Modulation: The compound may influence the expression of specific genes, resulting in changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE shares structural similarities with other indole derivatives and triazolopyridine compounds, such as:
- 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE
- 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE
Uniqueness
- The unique combination of the indole ring, methoxy group, and triazolopyridine moiety in 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]ACETAMIDE imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N5O2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide |
InChI |
InChI=1S/C22H25N5O2/c1-15(2)13-17(22-25-24-20-9-4-5-11-27(20)22)23-21(28)14-26-12-10-16-18(26)7-6-8-19(16)29-3/h4-12,15,17H,13-14H2,1-3H3,(H,23,28)/t17-/m0/s1 |
InChI Key |
KKIWGIOVNLYBCB-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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